molecular formula C20H21N5O4 B6420089 N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396869-57-0

N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

货号: B6420089
CAS 编号: 1396869-57-0
分子量: 395.4 g/mol
InChI 键: YTCJLHLTUIDAEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position is occupied by a 2-methoxyphenyl group, the 5-position by a pyridin-2-yl moiety, and the 4-position by a carboxamide linker connected to a 1,4-dioxan-2-ylmethyl group. The dioxane ring may enhance aqueous solubility compared to purely aromatic substituents, while the pyridin-2-yl group could facilitate binding to metalloenzymes or participate in directed hydrogen bonding .

属性

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-27-17-8-3-2-7-16(17)25-19(15-6-4-5-9-21-15)18(23-24-25)20(26)22-12-14-13-28-10-11-29-14/h2-9,14H,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCJLHLTUIDAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3COCCO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,2,3-triazole-4-carboxamides, which are often explored for their pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison with two analogs from screening libraries ():

Table 1: Structural and Inferred Property Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features Inferred Properties
N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide 1: 2-methoxyphenyl; 5: pyridin-2-yl; 4: dioxan-2-ylmethyl C₂₁H₂₂N₆O₄ 422.44 Ether-containing dioxane, methoxy, pyridyl Enhanced solubility, potential CNS activity
1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (L741-3518) 1: 4-fluoro-3-methylphenyl; 5: pyridin-4-yl; 4: pyridin-2-ylmethyl C₂₁H₁₇FN₆O 388.40 Fluorinated aryl, pyridyl substituents Increased lipophilicity, possible CYP inhibition
N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 1: 4-fluoro-3-methylphenyl; 5: pyridin-3-yl; 4: 3-chloro-4-fluorophenylmethyl C₂₂H₁₇ClF₂N₆O 454.86 Halogenated aromatic groups High metabolic stability, potential toxicity concerns

Key Differences and Implications:

Substituent Effects on Solubility :

  • The dioxane ring in the target compound introduces ether oxygen atoms, which likely improve aqueous solubility compared to the halogenated or pyridylmethyl groups in analogs L741-3518 and the chloro-fluorophenyl derivative .
  • Fluorinated and chlorinated analogs (e.g., L741-3518) may exhibit higher lipophilicity, favoring blood-brain barrier penetration but increasing risks of off-target binding .

In contrast, fluorinated aryl groups in analogs are electron-withdrawing, altering binding affinities . Pyridin-2-yl (target) vs. pyridin-3-yl/4-yl (analogs): The nitrogen position affects hydrogen-bonding patterns. Pyridin-2-yl may coordinate more effectively to metal ions in enzymatic active sites .

The dioxane moiety might require protective group strategies during coupling .

Crystallographic Characterization: Structural determination of such compounds often employs SHELX software (e.g., SHELXL for refinement), as noted in and . The target compound’s dioxane ring may introduce conformational flexibility, complicating crystallographic analysis compared to rigid halogenated analogs .

Research and Development Context

  • Screening Data : Compounds like L741-3518 are available in milligram quantities (), suggesting inclusion in high-throughput screening libraries. The target compound’s unique dioxane substituent may position it as a lead candidate for optimizing solubility in such screens.
  • Therapeutic Potential: The pyridin-2-yl and dioxane groups hint at applications in kinase inhibition or antimicrobial agents, though further in vitro studies are needed to validate these hypotheses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。